molecular formula C14H14N2O3 B8091489 (Z)-2-acetamido-3-(4-cyano-2,6-dimethylphenyl)acrylic acid

(Z)-2-acetamido-3-(4-cyano-2,6-dimethylphenyl)acrylic acid

Cat. No.: B8091489
M. Wt: 258.27 g/mol
InChI Key: ISWRFLQJXIUXDI-MLPAPPSSSA-N
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Description

(Z)-2-acetamido-3-(4-cyano-2,6-dimethylphenyl)acrylic acid is a complex organic compound characterized by its unique molecular structure. This compound features an acetamido group, a cyano group, and a phenyl ring with two methyl substituents, all connected through an acrylic acid backbone. Its intricate structure makes it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-acetamido-3-(4-cyano-2,6-dimethylphenyl)acrylic acid typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation, where an appropriate aldehyde or ketone reacts with malonic acid derivatives in the presence of a base. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired (Z)-isomer.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. Advanced catalysts and optimized reaction conditions are employed to achieve large-scale synthesis while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The cyano group can be oxidized to a carboxylic acid.

  • Reduction: The cyano group can be reduced to an amine.

  • Substitution: The acetamido group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Various nucleophiles in the presence of a suitable leaving group.

Major Products Formed:

  • Oxidation: 4-cyano-2,6-dimethylbenzoic acid.

  • Reduction: 4-cyano-2,6-dimethylbenzylamine.

  • Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

This compound finds applications in several scientific fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

  • Biology: It can be used as a probe in biochemical studies to understand enzyme mechanisms and interactions.

  • Medicine: Its derivatives may exhibit biological activity, making it a potential candidate for drug development.

  • Industry: It can be used in the production of advanced polymers and coatings.

Mechanism of Action

The mechanism by which (Z)-2-acetamido-3-(4-cyano-2,6-dimethylphenyl)acrylic acid exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the derivative and its intended use.

Comparison with Similar Compounds

  • Acetamidobenzoic acid derivatives: These compounds share the acetamido group but differ in their substituents on the benzene ring.

  • Cyanoacrylic acids: These compounds contain a cyano group but lack the acetamido functionality.

Uniqueness: (Z)-2-acetamido-3-(4-cyano-2,6-dimethylphenyl)acrylic acid is unique due to its specific combination of functional groups and the (Z)-configuration of its double bond. This combination provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(Z)-2-acetamido-3-(4-cyano-2,6-dimethylphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-8-4-11(7-15)5-9(2)12(8)6-13(14(18)19)16-10(3)17/h4-6H,1-3H3,(H,16,17)(H,18,19)/b13-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWRFLQJXIUXDI-MLPAPPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C=C(C(=O)O)NC(=O)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1/C=C(/C(=O)O)\NC(=O)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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